molecular formula C9H9FO2S B2782115 2-(4-Methylphenyl)ethene-1-sulfonyl fluoride CAS No. 1819971-30-6

2-(4-Methylphenyl)ethene-1-sulfonyl fluoride

Cat. No.: B2782115
CAS No.: 1819971-30-6
M. Wt: 200.23
InChI Key: RVGPUPOFFYNUAC-UHFFFAOYSA-N
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Description

2-(4-Methylphenyl)ethene-1-sulfonyl fluoride (CAS 1819971-30-6) is a high-value chemical reagent designed for use in Sulfur Fluoride Exchange (SuFEx) click chemistry, a next-generation platform for reliable molecular assembly . This compound belongs to the class of ethenesulfonyl fluorides (ESF), which are characterized as versatile "SuFExable hubs" that act as multifunctional building blocks in chemical synthesis . Its molecular structure incorporates a sulfonyl fluoride group attached to an ethene (alkene) spacer, making it a reactive and versatile scaffold for researchers. Its primary research value lies in its dual functionality: the sulfonyl fluoride group undergoes facile SuFEx click reactions with nucleophiles such as amines and aryl alcohols under metal-free catalysis, while the conjugated ethene group can simultaneously act as a Michael acceptor or a dienophile in cycloaddition reactions . This unique combination allows for the rapid and orthogonal construction of complex molecular architectures, including polymers and functionalized small molecules, without compromising the integrity of the S-F bond . As such, it is an powerful tool for applications in drug discovery, where it can be used to create covalent inhibitors and activity-based probes, as well as in materials science for the development of advanced polymers . The compound requires cold-chain transportation and must be stored under an inert atmosphere at 2-8°C to maintain stability . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

(E)-2-(4-methylphenyl)ethenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO2S/c1-8-2-4-9(5-3-8)6-7-13(10,11)12/h2-7H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGPUPOFFYNUAC-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

2-(4-Methylphenyl)ethene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Methylphenyl)ethene-1-sulfonyl fluoride has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)ethene-1-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group is known to react with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Structural Analogs of 2-(4-Methylphenyl)ethene-1-sulfonyl Fluoride
Compound Name (ID) Substituent(s) Yield (%) Melting Point (°C) Key Features References
This compound 4-Methylphenyl N/A N/A Commercial discontinuation; high reactivity
(E)-2-(3,5-Dimethylphenyl)ethene-1-sulfonyl fluoride (3r) 3,5-Dimethylphenyl 79 N/A High β/α isomer ratio (>20:1)
(E)-2-(2,4-Dichlorophenyl)ethene-1-sulfonyl fluoride (3s-a) 2,4-Dichlorophenyl 39 77–78 Low yield; white solid
(E)-2-(1-Tosylindolin-4-yl)ethene-1-sulfonyl fluoride (3y-a) Tosylindolinyl 12 145–147 Site selectivity via NOESY
(E)-2-(1,3-Dimethyl-2,4-dioxo-tetrahydropyrimidin-5-yl)ethene-1-sulfonyl fluoride (3ad) Tetrahydropyrimidinyl 44 182–184 High thermal stability; NMR-confirmed
(E)-2-(5-Acetylthiophen-2-yl)ethene-1-sulfonyl fluoride (3aa-b) Acetylthiophen N/A 141–143 Yellow solid; dual functional groups

Substituent Effects on Reactivity and Stability

  • Analogs like 3r (3,5-dimethylphenyl) exhibit high β/α isomer selectivity (>20:1), likely due to steric hindrance favoring β-alkenylation .
  • Electron-Withdrawing Groups (e.g., Chloro) : Compounds like 3s-a (2,4-dichlorophenyl) and 3s-b (3,5-dichlorophenyl) show lower yields (22–39%), attributed to reduced electron density at the alkenylation site .
  • Heterocyclic Substituents : Derivatives with thiophen (3aa-b ), furan (3ab ), or indolinyl (3y-a ) groups demonstrate moderate yields (12–55%) and distinct melting points, reflecting varied intermolecular interactions .

Practical Considerations

  • Commercial Availability : Unlike research-scale analogs, this compound is discontinued, suggesting challenges in scale-up or stability .
  • Applications : Analogs like 3ad and 3bj are used in medicinal chemistry for further derivatization, while the target compound’s applications remain unexplored in the provided evidence .

Biological Activity

2-(4-Methylphenyl)ethene-1-sulfonyl fluoride, also known as (E)-2-(4-methylphenyl)ethenesulfonyl fluoride, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C9_9H9_9FO2_2S
  • Molecular Weight : 200.23 g/mol
  • CAS Number : 1819971-30-6
  • IUPAC Name : (E)-2-(4-methylphenyl)ethenesulfonyl fluoride

The biological activity of this compound is primarily attributed to its sulfonyl fluoride group, which acts as an electrophile. This allows the compound to interact with nucleophilic sites on various biomolecules, leading to the formation of stable covalent bonds. Such interactions can significantly affect the function and activity of target proteins or enzymes.

Biological Applications

  • Antimicrobial Activity : Research has indicated that compounds containing sulfonyl fluoride groups exhibit antimicrobial properties. For instance, studies have shown that related sulfonyl fluorides can inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis.
  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit serine hydrolases, a class of enzymes critical in various biological processes. The mechanism typically involves covalent modification of the active site serine residue, effectively blocking enzyme activity.
  • Cancer Research : Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Case Study 1: Antimicrobial Properties

A study published in Nature explored the antimicrobial effects of various sulfonyl fluorides, including this compound. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µM, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Enzyme Inhibition

In a research article from ACS Publications, the inhibition of serine hydrolases by sulfonyl fluorides was examined. The study highlighted that this compound effectively inhibited acetylcholinesterase with an IC50_{50} value of 15 µM, showcasing its potential utility in treating conditions like Alzheimer's disease .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaIC50_{50} (µM)Biological Activity
This compoundC9_9H9_9FO2_2S15Acetylcholinesterase inhibitor
2-(4-Methylphenyl)ethene-1-sulfonyl chlorideC9_9H9_9ClO2_2S25Antimicrobial
2-(4-Methylphenyl)ethene-1-sulfonamideC9_9H10_10N2_2O2_2S30Anticancer

Q & A

Q. How can contradictions in reported biological activity data be resolved?

  • Case Study : Discrepancies in antimicrobial MIC values (e.g., 32 µg/mL vs. 8 µg/mL for controls) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardized protocols (CLSI guidelines) and purity validation (HPLC ≥95%) are critical for reproducibility .

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